molecular formula C20H24ClN5O B10999424 (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B10999424
M. Wt: 385.9 g/mol
InChI Key: FHICHFAFOCTUDF-UHFFFAOYSA-N
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Description

The compound (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule that features a combination of pyridazine, piperidine, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: The starting material, 6-chloropyridazine, is synthesized through the chlorination of pyridazine.

    Piperidine Ring Formation: The 6-chloropyridazine is then reacted with piperidine under basic conditions to form the 1-(6-chloropyridazin-3-yl)piperidine intermediate.

    Coupling with Phenylpiperazine: The intermediate is then coupled with 4-phenylpiperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions can be performed on the pyridazine ring to modify its electronic properties.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with various nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Reduced derivatives with altered electronic properties.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of small molecules with biological targets. Its structure allows it to interact with various proteins and enzymes, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone is investigated for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes involved in diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets such as receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone lies in its specific combination of functional groups and ring systems. This structure provides a distinct set of chemical and biological properties that can be exploited for various applications. Compared to similar compounds, it may offer improved binding affinity, selectivity, or stability, making it a valuable compound in research and development.

Properties

Molecular Formula

C20H24ClN5O

Molecular Weight

385.9 g/mol

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H24ClN5O/c21-18-8-9-19(23-22-18)26-10-4-5-16(15-26)20(27)25-13-11-24(12-14-25)17-6-2-1-3-7-17/h1-3,6-9,16H,4-5,10-15H2

InChI Key

FHICHFAFOCTUDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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